molecular formula C9H11N3O2 B2709497 5-(Methoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-ol CAS No. 439111-05-4

5-(Methoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-ol

Cat. No. B2709497
CAS RN: 439111-05-4
M. Wt: 193.206
InChI Key: ZJOJZHUQQWDWER-UHFFFAOYSA-N
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Description

5-(Methoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-ol is a heterocyclic compound . It is part of the class of compounds known as azolo[1,5-a]pyrimidines .


Synthesis Analysis

The synthesis of 5-(Methoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-ol involves various methods. One method involves the Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one . Another method involves a microwave-assisted copper-catalyzed approach using various 7‑O‑propargylated pyrazolo[1,5‑a]pyrimidines and 1‑azidoglycosides . A greener [3 + 3] tandem annulation–oxidation approach has also been reported .


Molecular Structure Analysis

The molecular structure of 5-(Methoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-ol was proven using NMR spectroscopy and HPLC-MS spectrometry . The molecular formula is C8H10N4O2 with an average mass of 194.191 Da and a monoisotopic mass of 194.080383 Da .


Chemical Reactions Analysis

The chemical reactions involving 5-(Methoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-ol are diverse. For instance, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 provides 4-arylquinolines . A ZnCl2-catalyzed three-component coupling reaction allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .

Scientific Research Applications

Synthesis and Structural Analysis

5-(Methoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-ol and related compounds have been synthesized and studied for their unique chemical properties. For example, Clarke et al. (1997) explored the preparation and pyrolysis of 1-(pyrazol-5-yl)-1,2,3-triazoles, leading to 5-methoxypyrazolo[1,5-a]pyrimidin-7-ones through an unexpected rearrangement process. This work highlights a general route to pyrazolo[1,5-a]pyrimidin-7-ones, demonstrating the chemical versatility of these compounds (Clarke, Mares, & Mcnab, 1997).

Antiviral Applications

Research by Saxena et al. (1990) delved into the synthesis and antiviral activity of 7-[(2-hydroxyethoxy)methyl]pyrazolo[3,4-d]pyrimidine analogues. This study suggests potential antiviral applications of compounds structurally related to 5-(Methoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-ol, particularly against human cytomegalovirus and herpes simplex virus type 1, highlighting their importance in medicinal chemistry (Saxena, Coleman, Drach, & Townsend, 1990).

Crystal Structure and Biological Activity

The crystal structure and biological activity of derivatives of 5-(Methoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-ol have been a subject of interest. Lu Jiu-fu et al. (2015) synthesized and analyzed the structure of a derivative, revealing moderate anticancer activity. This underscores the potential of these compounds in developing novel anticancer agents (Lu Jiu-fu et al., 2015).

Nonsteroidal Anti-inflammatory Applications

Compounds within the pyrazolo[1,5-a]pyrimidin-7-one family have been identified as a new class of nonsteroidal anti-inflammatory drugs (NSAIDs) that lack ulcerogenic activity. This discovery by Auzzi et al. (1983) provides a foundation for developing safer NSAIDs, indicating the significant therapeutic potential of these compounds (Auzzi et al., 1983).

Antimicrobial and Anti-inflammatory Agents

Aggarwal et al. (2014) synthesized a series of 7-trifluoromethylpyrazolo[1,5-a]pyrimidines, demonstrating significant anti-inflammatory and antimicrobial activities. This suggests that modifications to the core structure of 5-(Methoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-ol can lead to compounds with valuable therapeutic properties (Aggarwal et al., 2014).

Mechanism of Action

While the specific mechanism of action for 5-(Methoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-ol is not explicitly mentioned in the search results, pyrimidines in general are known to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . They inhibit the expression and activities of certain vital inflammatory mediators .

properties

IUPAC Name

5-(methoxymethyl)-2-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2/c1-6-3-8-10-7(5-14-2)4-9(13)12(8)11-6/h3-4,11H,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSVRQCPLGMIUKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CC(=O)N2N1)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Methoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-ol

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